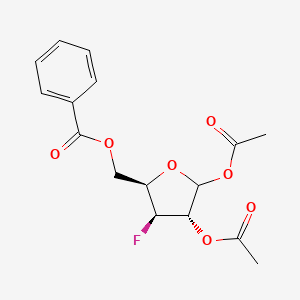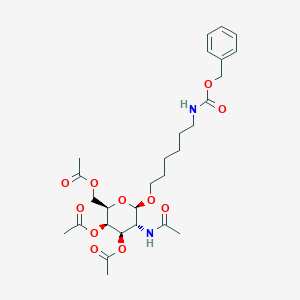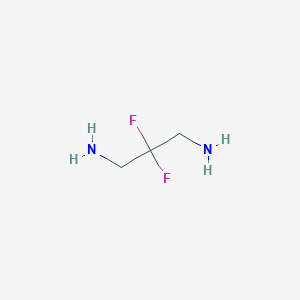
2,2-Difluoropropane-1,3-diamine
Vue d'ensemble
Description
2,2-Difluoropropane-1,3-diamine is a chemical compound with the molecular formula C3H10Cl2F2N2 . It is also known as this compound Dihydrochloride .
Synthesis Analysis
The synthesis of this compound involves three reactions: fluorination, amidation, and reduction . The diethyl malonate as substrate first reacts with the fluorination reagent of selectfluor to get the first intermediate 2,2-difluoro-diethyl-malonate (DFDEM), and then the DFDEM is amidated by ammonia water to prepare the second intermediate 2,2-difluoro-malonamide (DFMA). Lastly, the resulting DFMA is reduced via boron hydride (BH3) to obtain the final product DFPDA .Molecular Structure Analysis
The molecular weight of this compound is 183.0277064 . The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
The reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride .Applications De Recherche Scientifique
Synthesis and Catalysis
2,2-Difluoropropane-1,3-diamine plays a significant role in synthetic chemistry. It is involved in metal-catalyzed 1,2-diamination reactions, crucial for constructing natural products and pharmaceutical agents. These reactions are vital for creating chiral 1,2-diamines used in asymmetric synthesis and catalysis (Cardona & Goti, 2009).
Material Science and Polymer Chemistry
In material science, this compound contributes to the development of novel fluorinated polyimides. These polymers exhibit good solubility, flexibility, and transparency, and are used in creating films with unique optical and dielectric properties (Guan et al., 2014). Additionally, it affects the optical properties of poly(ether imide)s, influencing their colorlessness, solubility, and thermal properties (Li et al., 2019).
Green Chemistry and Environmental Applications
In the realm of green chemistry, this compound is used in processes like the hydrogenation of CO2 to formic acid, facilitated by diamine-functionalized ionic liquids. This represents an environmentally friendly approach to utilizing CO2 (Zhang et al., 2009).
Biochemistry and Fermentation Processes
From a biochemical perspective, the study of molecular structures like 1,3-diaminopropane provides insight into hydrogen bonding and interactions with water, which is crucial for understanding biological systems and fermentation processes (Czarnecki, 2012).
Safety and Hazards
The safety information for 2,2-Difluoropropane-1,3-diamine indicates that it has a GHS07 signal word “Warning” and hazard statements H315-H319-H335-H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
2,2-Difluoropropane-1,3-diamine (DFPDA) is primarily used as a key functional monomer in the preparation of chlorine-resistant composite reverse osmosis membranes . These membranes are commonly made of aromatic polyamide and are prone to oxidation . DFPDA helps enhance the resistance of these membranes to chlorine, thereby extending their lifespan and improving their performance .
Mode of Action
DFPDA interacts with its targets, the aromatic polyamide composite reverse osmosis membranes, through a process known as interfacial polymerization . This process involves the reaction of two or more monomers at an interface to form a polymer, which in this case, is the chlorine-resistant membrane .
Biochemical Pathways
The synthesis of DFPDA involves three main reactions: fluorination, amidation, and reduction . The substrate, diethyl malonate, first reacts with a fluorination reagent to produce 2,2-difluoro-diethyl-malonate (DFDEM). The DFDEM is then amidated by ammonia water to prepare 2,2-difluoro-malonamide (DFMA). Finally, the DFMA is reduced via boron hydride (BH3) to obtain DFPDA .
Result of Action
The primary result of DFPDA’s action is the formation of a chlorine-resistant composite reverse osmosis membrane . This membrane is less susceptible to oxidation, thereby improving its durability and performance in water purification processes .
Action Environment
The efficacy and stability of DFPDA’s action can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the interfacial polymerization process . Furthermore, the presence of impurities or contaminants in the reaction environment could potentially interfere with the synthesis of DFPDA and the subsequent formation of the chlorine-resistant membrane .
Analyse Biochimique
Biochemical Properties
2,2-Difluoropropane-1,3-diamine plays a significant role in biochemical reactions, particularly in the synthesis of polyamide composite membranes . It interacts with enzymes such as diamine oxidase, which catalyzes the oxidation of diamines to produce aldehydes and hydrogen peroxide . This interaction is crucial for the compound’s role in biochemical pathways, as it helps in the breakdown of biogenic amines and contributes to cellular metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression . The compound’s impact on cellular metabolism includes the modulation of enzyme activities and the regulation of metabolic flux. These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific enzymes, such as diamine oxidase, and modulates their activity. This interaction leads to the production of reactive oxygen species, which can influence cellular signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound may lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration. High doses of the compound can result in enzyme inhibition, oxidative stress, and changes in gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of biogenic amines . It interacts with enzymes such as diamine oxidase and aldehyde dehydrogenase, which play crucial roles in the breakdown of amines and the production of metabolites. These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, which help in its movement across cellular membranes. Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as peroxisomes and mitochondria. These localizations are crucial for its role in cellular metabolism and its interactions with other biomolecules.
Propriétés
IUPAC Name |
2,2-difluoropropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPZQKUJWIBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304876 | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159029-29-5 | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159029-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


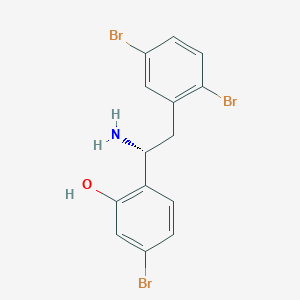

![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)

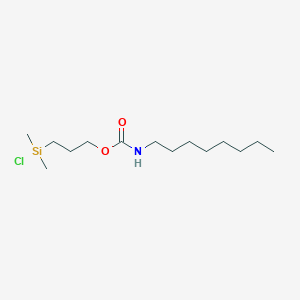
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

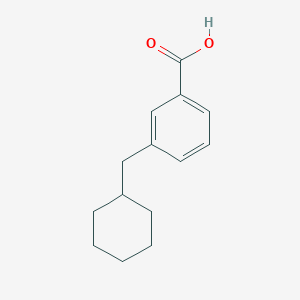
![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)
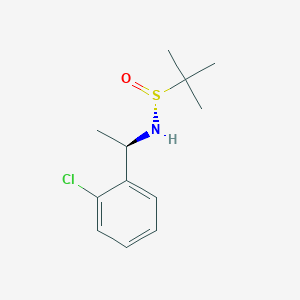

![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)
